molecular formula C11H12ClN3 B1407302 2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile CAS No. 1553590-53-6

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B1407302
CAS No.: 1553590-53-6
M. Wt: 221.68 g/mol
InChI Key: LDESCXZOMPRXTQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile is a pyridine derivative characterized by a chlorine atom at position 2, a piperidinyl group at position 6, and a nitrile group at position 4. Its molecular formula is C₁₁H₁₂ClN₃, with a molecular weight of 221.69 g/mol and a CAS number of 1553590-53-6 . Structural studies using X-ray crystallography (e.g., SHELX software ) confirm its planar pyridine core and stereoelectronic properties, which are critical for interactions with biological targets.

Properties

IUPAC Name

2-chloro-6-piperidin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-6-9(8-13)7-11(14-10)15-4-2-1-3-5-15/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDESCXZOMPRXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile typically involves the nucleophilic substitution reaction of 2,6-dichloropyridine with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution reactions: The piperidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile serves as an intermediate in the synthesis of therapeutic agents targeting various conditions, particularly neurological and psychiatric disorders. Its unique substitution pattern enhances its binding affinity to specific receptors and enzymes involved in disease pathways.

Biological Studies

The compound has been investigated for its antimicrobial and anticancer properties. It is utilized in developing bioactive molecules that can inhibit cell proliferation and induce apoptosis in cancer cells.

Activity Target IC50 Value (μM) Notes
Anticancer ActivityMCF-7 Breast Cancer~5Significant potency observed
VEGFR InhibitionVascular Endothelial Growth Factor ReceptorNot specifiedCritical for antiangiogenic therapies
Selectivity ProfileNormal vs Tumor CellsFavorableMinimizes side effects in therapeutic applications

Case Studies

  • Anticancer Activity : A study evaluated various pyridine derivatives, including this compound, finding effective inhibition of several cancer cell lines with an IC50 value of approximately 5 μM against MCF-7 breast cancer cells. This indicates significant potency against tumor growth.
  • VEGFR Inhibition : Research into vascular endothelial growth factor receptor inhibitors highlighted that compounds similar to this compound could significantly reduce VEGFR activity in vitro, making them promising candidates for antiangiogenic therapies.
  • Selectivity and Toxicity : Comparative studies revealed that while this compound demonstrates potent activity against tumor cells, it maintains a favorable selectivity profile over normal cells, which is essential for minimizing side effects during treatment.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Piperidinyl vs.
  • Trifluoromethyl Substitution : The CF₃ group in 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile introduces strong electron-withdrawing effects, increasing electrophilicity at the pyridine ring. This enhances reactivity in cross-coupling reactions but reduces basicity .
  • Complex Substituents : The pyrimidine-piperazinyl derivative (C₁₇H₂₀ClN₇) demonstrates extended conjugation and hydrogen-bonding capacity, suitable for targeting kinase enzymes in drug discovery .

Biological Activity

2-Chloro-6-(piperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic organic compound notable for its diverse biological activities. Its structure includes a pyridine ring substituted with a chloro group, a piperidinyl group, and a carbonitrile moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in neurology and psychiatry, as well as its antimicrobial properties.

The compound's chemical formula is C11_{11}H11_{11}ClN2_{2}, with a molecular weight of 220.67 g/mol. The presence of the piperidinyl group enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action can vary based on the target and the biological context. For instance, it may act as an inhibitor or modulator of certain pathways involved in neurological processes or microbial growth .

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Table 1 summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Activity

In the realm of neuropharmacology, compounds similar to this compound have been studied for their effects on dopamine receptors. Research indicates that modifications to the piperidine structure can enhance selectivity and potency at dopamine receptor subtypes, particularly D3 receptors. This is relevant for developing treatments for disorders like schizophrenia and Parkinson's disease .

Case Studies

Several studies have investigated the biological activity of piperidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that piperidine derivatives exhibited varying degrees of antibacterial activity against a range of pathogens, with some compounds showing MIC values as low as 4 µg/mL against resistant strains .
  • Dopamine Receptor Modulation : Another study focused on optimizing a series of piperidine derivatives to selectively activate D3 dopamine receptors while minimizing D2 receptor antagonism. This approach aimed to reduce side effects associated with broader dopamine receptor activity .
  • Structure–Activity Relationship (SAR) : Comprehensive SAR studies have revealed that substituents on the piperidine ring significantly influence biological activity. Compounds with electron-withdrawing groups tended to exhibit enhanced potency against bacterial strains and improved receptor selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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